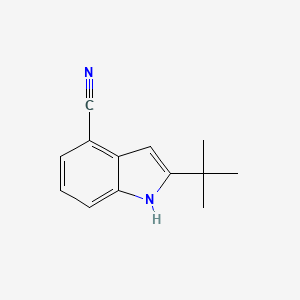
2-(Nonafluorobutyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nonafluorobutyl)aniline is an organic compound with the molecular formula C10H6F9N. It is characterized by the presence of a nonafluorobutyl group attached to an aniline moiety. This compound is part of the broader class of fluorinated aromatic amines, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-fluoro-4-(nonafluorobutyl)aniline, undergoes substitution with an aniline derivative. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of 2-(Nonafluorobutyl)aniline may involve continuous flow microreactor systems, which offer advantages such as precise control over reaction conditions, improved safety, and scalability . These systems enable efficient mixing and heat transfer, which are crucial for maintaining the stability of fluorinated intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Nonafluorobutyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenated precursors and strong bases or catalysts are typically employed.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
2-(Nonafluorobutyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and copolymers, which have applications in coatings, electronics, and optical devices.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Medicine: Fluorinated anilines are explored for their potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of high-performance materials, such as fluorinated surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-(Nonafluorobutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites .
Comparaison Avec Des Composés Similaires
- 2-Fluoroaniline
- 4-(Nonafluorobutyl)aniline
- 2,4-Difluoroaniline
Comparison: Compared to other fluorinated anilines, 2-(Nonafluorobutyl)aniline is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable component in various applications .
Propriétés
Numéro CAS |
106877-28-5 |
|---|---|
Formule moléculaire |
C10H6F9N |
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)aniline |
InChI |
InChI=1S/C10H6F9N/c11-7(12,5-3-1-2-4-6(5)20)8(13,14)9(15,16)10(17,18)19/h1-4H,20H2 |
Clé InChI |
WYDOVJUQQMYICO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
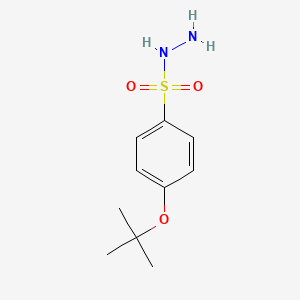
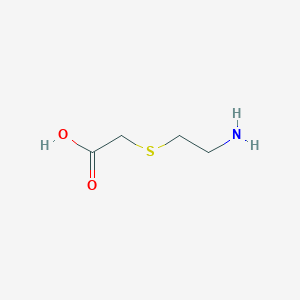
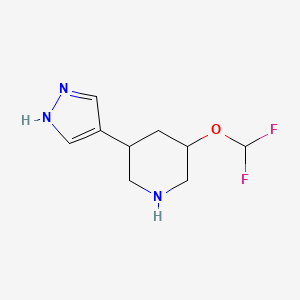
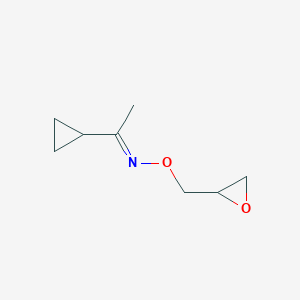

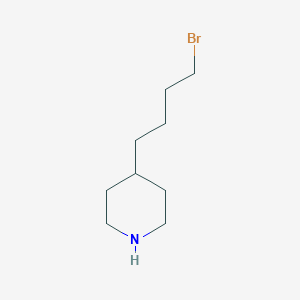
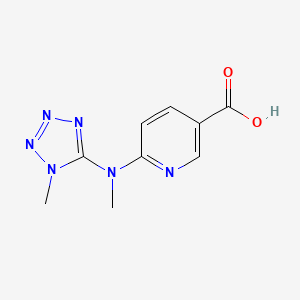
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
